molecular formula C19H15FN6OS B2869897 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 863459-87-4

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2869897
CAS RN: 863459-87-4
M. Wt: 394.43
InChI Key: LRJGUHYAJSZWTD-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, a fluorophenyl group, a sulfanyl group, and an acetamide group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Attached to this core are a 4-fluorophenyl group, a sulfanyl group, and an acetamide group attached to a 3-methylphenyl group .

Scientific Research Applications

Radiolabeling for Imaging Applications

One notable application of derivatives related to this compound involves the development of radiolabeled ligands for imaging. For instance, derivatives have been synthesized for use in positron emission tomography (PET) imaging, specifically targeting the translocator protein (18 kDa) which is upregulated in various pathological conditions. The incorporation of fluorine-18, facilitated by the presence of a fluorine atom in the compound’s structure, allows for the non-invasive study of biological processes in vivo (Dollé et al., 2008).

Anticancer and Antitumor Activities

Research has also delved into the anticancer properties of similar compounds. Modifications of the core structure, such as the introduction of different substituents, have been explored for their potential to inhibit cancer cell growth. For instance, derivatives have shown significant antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents. Some studies focus on optimizing these compounds to enhance their efficacy and reduce toxicity, pointing to their promising role in cancer therapy (Wang et al., 2015).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of triazolo[4,5-d]pyrimidin derivatives have also been investigated. Novel compounds have been synthesized and tested against various bacterial and fungal strains, revealing that these derivatives can serve as potent antimicrobial agents. Such studies are crucial for the development of new therapeutic agents to combat resistant microbial infections (Majithiya & Bheshdadia, 2022).

Antiviral Research

In the context of antiviral research, derivatives have been explored for their potential to inhibit the replication of viruses, including novel coronavirus strains. The structural modification and evaluation of these compounds provide insights into their mechanism of action and effectiveness in disrupting viral activity. Such studies are pivotal for the discovery of new antiviral drugs, especially in response to emerging viral threats (Mary et al., 2020).

Future Directions

The study of this compound and similar compounds could be a promising area of research, particularly in the development of new drugs. For example, compounds with similar structures have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment .

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c1-12-3-2-4-14(9-12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)15-7-5-13(20)6-8-15/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJGUHYAJSZWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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